(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone
Description
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-13(6-3-8-17-14)15(19)18-9-7-11-4-1-2-5-12(11)10-18/h1-6,8H,7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKPTCHYUCZQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is a derivative of isoquinoline and has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects, supported by relevant studies and data.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₄ClN
- Molecular Weight : 279.763 g/mol
- CAS Number : 13355-59-4
Anticancer Properties
Recent studies have indicated that derivatives of isoquinoline exhibit significant anticancer activities. For instance, a series of compounds similar to this compound were tested for their antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.4 | Inhibition of tubulin polymerization |
| A549 | 4.8 | Induction of apoptosis via PARP and caspase activation |
| PANC-1 | 6.1 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may act as a tubulin polymerization inhibitor , disrupting microtubule dynamics crucial for cancer cell proliferation .
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Tubulin Polymerization : The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for mitosis.
- Induction of Apoptosis : It has been shown to upregulate cleaved PARP-1 and caspase-3, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound causes an arrest in the G2/M phase of the cell cycle, preventing further division of cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, isoquinoline derivatives have been explored for their neuropharmacological effects. Some studies suggest that they may possess anticonvulsant properties by modulating neurotransmitter systems such as acetylcholine and gamma-aminobutyric acid (GABA). For example, piperazine derivatives related to isoquinoline have been noted for their ability to inhibit human acetylcholinesterase, which could be beneficial in treating conditions like Alzheimer’s disease .
Case Studies
A notable case study involved the administration of a closely related isoquinoline derivative in a xenograft model of HepG2 tumors in nude mice. The study demonstrated significant tumor reduction without observable toxicity at therapeutic doses. This suggests that this compound may also have favorable pharmacokinetic properties conducive to in vivo efficacy .
Scientific Research Applications
Research indicates that (2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone exhibits significant biological activity, particularly as a melanocortin receptor antagonist. This receptor is involved in various physiological functions, including energy homeostasis and inflammation control. The unique combination of its structural components allows for distinct interactions with these receptors, making it a candidate for further pharmacological studies.
Applications in Drug Development
The compound has been explored for its potential applications in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structure allows for selective targeting of cancerous cells while minimizing effects on normal cells.
- Neurological Disorders : Due to its ability to interact with neurotransmitter receptors, there is potential for the compound to be developed as a treatment for conditions like depression or anxiety.
- Anti-inflammatory Effects : The modulation of melanocortin receptors can also influence inflammatory pathways, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Variations of this compound, or derivatives featuring modifications to the pyridine or isoquinoline rings, are being investigated to enhance efficacy and reduce side effects. For instance:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)methanone | C15H21ClN2O | Contains a piperidine moiety, enhancing solubility and receptor interaction |
| (4-Chlorophenyl)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-3,4-dihydro-2(1H)-isoquinolinyl]methanone | C23H17Cl2F3 | Features additional fluorine atoms that may alter pharmacokinetics |
| 1-(2-Chlorophenyl)-3-(pyridin-3-yl)urea | C12H10ClN3O | Exhibits different receptor selectivity due to urea linkage |
Case Studies and Research Findings
Several studies have documented the pharmacological properties of this compound:
- A study published in PMC highlighted its inhibitory effects on specific receptors linked to neurodegenerative diseases, indicating promising results in preclinical models .
- Another investigation focused on its anticancer properties demonstrated significant cytotoxicity against various cancer cell lines, suggesting a need for further exploration into its mechanism of action and potential clinical applications.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and functional distinctions between the target compound and its analogs:
Functional and Pharmacological Insights
- NMDAR Agonism : CIQ, a close analog with a chlorophenyl group, demonstrates NMDAR agonist activity, enhancing synaptic plasticity . The target compound’s pyridinyl group may alter receptor binding kinetics due to differences in electronegativity and steric effects compared to CIQ’s phenyl ring.
- Solubility and Bioavailability: Hydrochloride salts (e.g., compounds in and ) exhibit higher aqueous solubility than free bases, critical for in vivo studies.
- Benzothiophene-containing analogs () may exhibit altered pharmacokinetics due to sulfur’s electron-withdrawing effects .
Q & A
Q. What are the most effective synthetic routes for (2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone, and how do reaction conditions influence yield and purity?
The compound can be synthesized via palladium-catalyzed cyclopropane ring expansion using β-lactam intermediates on solid-phase supports, achieving moderate yields ( ). Alternatively, high-yield routes (e.g., 98% yield) involve multi-step protocols with optimized stoichiometry and purification via chiral HPLC, as demonstrated for structurally related methanones (). Key factors include catalyst choice (e.g., Pd(OAc)₂), solvent polarity, and temperature control. Purity validation requires HRMS-ESI (to confirm molecular weight) and multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to verify regioselectivity and absence of byproducts .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s structural integrity?
1D/2D NMR (¹H, ¹³C, DEPT, COSY) resolves stereochemistry and confirms the pyridinyl-isoquinolinyl methanone scaffold. IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) (). HRMS-ESI or MALDI-TOF validates molecular weight within ±2 ppm error ( ). Chiral HPLC with polysaccharide-based columns ensures enantiomeric purity (>99% ee) for pharmacologically active derivatives ().
Q. How is this compound utilized in microbial enrichment cultures, and what methodological precautions are required?
The compound serves as a medium supplement for Pseudomonas ayucida cultures to study metabolic adaptation under aerobic conditions ( ). Sterile filtration (0.22 µm) is critical to avoid contamination, and solubility should be optimized using DMSO (<0.1% v/v). Dose-response experiments (1–100 µM) are recommended to assess growth inhibition or stimulation .
Advanced Research Questions
Q. What experimental strategies validate the pharmacological targeting of sigma receptors by this compound and its derivatives?
In vitro sigma receptor binding assays using [³H]-DTG displacement in rat brain membranes (IC₅₀ < 1 µM) confirm affinity ( ). In vivo validation involves halothane-induced sleeping time reduction in mice (30 mg/kg oral dose) and forced-swimming tests to assess antidepressant-like activity. Pre-treatment with antagonists (e.g., BMY14802) can confirm receptor specificity ( ). Advanced derivatives (e.g., ML 334) require nuclear translocation assays (e.g., Nrf2/Keap1 interaction) for mechanistic studies .
Q. How do structural modifications of the isoquinolinyl or pyridinyl moieties influence mitochondrial Complex IV inhibition?
Substitution at the 3-position of the pyridinyl group (e.g., adamantyl or fluorobenzyl groups) enhances mitochondrial toxicity by disrupting cytochrome c oxidase (CcO) activity (IC₅₀ ~21 µM) (). Molecular docking studies (AutoDock Vina) using subunit II interfacial residues (Ser117, Asp130) predict binding modes. Comparative IC₅₀ values across derivatives (e.g., ADDA-5 vs. parent compound) reveal structure-activity trends .
Q. What methodologies address contradictions in reported synthetic yields and receptor binding affinities?
Reproduce protocols with strict control of anhydrous conditions (e.g., Schlenk line for Pd catalysis) to mitigate yield variability ( ). For receptor studies, standardize membrane preparation (e.g., rat whole-brain homogenates) and use reference agonists (e.g., SKF10,047) to calibrate assay conditions ( ). Meta-analyses of IC₅₀ values across studies (e.g., sigma vs. PRMT5 targets) can resolve discrepancies .
Q. What analytical challenges arise in detecting trace impurities, and how are they mitigated?
Low-level impurities (e.g., tert-butyl esters or halogenated byproducts) require UPLC-MS/MS with MRM transitions for detection (). Column chromatography (SiO₂, hexane/EtOAc gradients) effectively removes polar byproducts. Stability studies (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation products .
Q. How is acute toxicity data (e.g., LD₅₀) incorporated into preclinical safety assessments?
Intraperitoneal LD₅₀ values (e.g., 405.7 mg/kg in mice) inform dose-ranging studies (). Subchronic toxicity testing (28-day oral gavage) evaluates hepatorenal biomarkers (ALT, BUN). Mutagenicity is assessed via Ames tests with S. typhimurium TA98/TA100 strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
